molecular formula C16H18ClNO2 B1454948 (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 87004-78-2

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No. B1454948
CAS RN: 87004-78-2
M. Wt: 291.77 g/mol
InChI Key: CEXFHIYDTRNBJD-XFULWGLBSA-N
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Description

“®-Benzyl 2-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2 . It has a molecular weight of 291.77 .


Synthesis Analysis

The synthesis of this compound involves the use of benzotriazol-1-ol, N-ethyl-N,N-diisopropylamine, and dicyclohexyl-carbodiimide in N,N-dimethyl-formamide for 24 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of this compound includes 20 heavy atoms, 12 of which are aromatic . It has 6 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP2D6 inhibitor . Its Log Kp (skin permeation) is -5.94 cm/s . The compound is soluble, with a Log S (ESOL) of -3.59 .

Scientific Research Applications

Catalytic Oxidative Cleavage

A study by Mohana and Prasad (2008) focuses on the kinetic and mechanistic study of the oxidative cleavage of phenylpropanolamine hydrochloride, a compound closely related to "(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride", using sodium N-chlorobenzenesulfonamide catalyzed by Ru(III) in an acid medium. This research demonstrates the application in synthesizing benzaldehyde and acetaldehyde through oxidative cleavage, illustrating a broader implication for the compound's use in chemical synthesis and transformation processes (Mohana & Prasad, 2008).

Optical Resolution and Synthesis

Several studies have demonstrated the compound's utility in optical resolution and synthesis of optically active compounds. Shiraiwa et al. (2002, 2003) explored the optical resolution by preferential crystallization of similar compounds to synthesize optically active amino acids, indicating its relevance in preparing enantiopure substances for pharmaceutical applications (Shiraiwa et al., 2002); (Shiraiwa et al., 2003).

Enzymatic Resolution and Chemo-Enzymatic Routes

Zhao et al. (2014) reported on the enzymatic preparation of chiral substances, indicating the potential of "(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride" in chemo-enzymatic synthesis processes, demonstrating its importance in producing optically pure compounds (Zhao et al., 2014).

Safety And Hazards

The safety signal word for this compound is "Warning" . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFHIYDTRNBJD-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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